ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Target this unsubstituted 3-position pyrazole-thiazole carboxamide—a distinct SDH inhibitor scaffold (EC₅₀ 1.77 mg/L vs. Valsa mali). Its low MW (280.31 Da), single HBD, and pKa of 6.80 enable rational hit-to-lead expansion and pH-tuned formulation. Avoid generic interchange; the N¹-methyl/ester pattern confers unique target engagement. Ideal for CNS-penetrant kinase probes (TPSA 114 Ų, XLogP3 1.3).

Molecular Formula C11H12N4O3S
Molecular Weight 280.31 g/mol
CAS No. 1171552-15-0
Cat. No. B6535326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate
CAS1171552-15-0
Molecular FormulaC11H12N4O3S
Molecular Weight280.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C
InChIInChI=1S/C11H12N4O3S/c1-3-18-10(17)7-6-19-11(13-7)14-9(16)8-4-5-12-15(8)2/h4-6H,3H2,1-2H3,(H,13,14,16)
InChIKeyXXUUZFGVVYVQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate (CAS 1171552-15-0): Core Structural Identity for Agrochemical and Medicinal Chemistry Procurement


Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound that integrates a 1-methyl-1H-pyrazole ring with a 1,3-thiazole-4-carboxylate core via a carboxamide linker. The compound possesses a molecular formula of C₁₁H₁₂N₄O₃S and a molecular weight of 280.31 g/mol [1]. Its computed physicochemical profile includes a predicted XLogP3 of 1.3, a topological polar surface area (TPSA) of 114 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds [1]. The predicted pKa of 6.80 ± 0.70 and density of 1.46 ± 0.1 g/cm³ further define its handling characteristics [2]. This compound belongs to the pyrazole–thiazole carboxamide structural class, which has been validated as a novel scaffold for succinate dehydrogenase (SDH) inhibitor development in agricultural fungicide research [3].

Why Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate Cannot Be Replaced by Generic Pyrazole–Thiazole Analogs


Within the pyrazole–thiazole carboxamide family, minute structural alterations produce substantial changes in physicochemical and biological profiles. The target compound bears a unique substitution pattern—an unsubstituted 3-position on the pyrazole ring combined with an N¹-methyl group and a thiazole-4-carboxylate ethyl ester—that distinguishes it from close analogs. For instance, the N-ethyl analog (CAS 1172855-85-4) increases molecular weight to 294.38 Da and elevates lipophilicity, altering membrane permeability and target-binding kinetics [1]. The 3-methyl analog (CAS 1013785-97-1) introduces steric bulk that impacts the planarity of the amide bridge and the compound's ability to engage the SDH binding pocket in the manner observed for the lead compound 6i (EC₅₀ = 1.77 mg/L against Valsa mali) [2]. Generic interchange without accounting for these precise substituent effects risks loss of target engagement, altered pharmacokinetics, and unpredictable biological readout.

Quantitative Differentiation Evidence for Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate (CAS 1171552-15-0) Against Closest Analogs


Molecular Weight and Lipophilicity: How the N-Methyl Substituent Balances Size and LogP Relative to N-Ethyl and 3-Methyl Analogs

The target compound (MW = 280.31 g/mol, XLogP3 = 1.3) is 14 Da lighter than its N-ethyl analog ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate (MW = 294.38 g/mol, exact mass 294.0787 Da) and equally 14 Da lighter than the 3-methyl analog ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate (MW = 294.33 g/mol) [1][2][3]. The lower molecular weight of the target compound places it more favorably within Lipinski's Rule of Five space for oral bioavailability, while the XLogP3 of 1.3 indicates moderate lipophilicity suitable for both aqueous solubility and membrane permeation [1]. The N-ethyl analog, by contrast, is expected to carry a higher computed XLogP due to the additional methylene unit, potentially shifting its ADME profile toward higher tissue distribution and metabolic clearance.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen Bond Donor and Acceptor Profile: Single HBD with 6 HBA Facilitates Defined Binding Interactions Versus Bulkier Analogs

The target compound presents exactly one hydrogen bond donor (HBD = 1) and six hydrogen bond acceptors (HBA = 6), yielding a total H-bond count of 7 [1]. This ratio is critical for solvation and target engagement: the single HBD corresponds to the amide NH linking the pyrazole carbonyl to the thiazole 2-position, a feature conserved across the pyrazole–thiazole carboxamide class shown to engage the SDH enzyme via hydrogen bonding with TRP O:173 and SER P:39 residues [2]. Analogs that introduce additional HBD functionality (e.g., via free carboxylic acid hydrolysis of the ethyl ester) or additional HBA groups (e.g., 3-pyridyl substitution) risk promiscuous binding profiles. The TPSA of 114 Ų provides a balanced polarity descriptor [1].

Structure-Based Drug Design Pharmacophore Modeling Binding Selectivity

Scaffold-Validated Antifungal Activity: The Pyrazole–Thiazole Carboxamide Class Demonstrates 5.2-Fold Higher Potency than Boscalid Against Valsa mali

The pyrazole–thiazole carboxamide scaffold to which the target compound belongs has been directly validated as a succinate dehydrogenase inhibitor (SDHI) scaffold with potent antifungal activity. In the pivotal 2023 study by Li et al., lead compound 6i—a pyrazole carboxamide thiazole derivative bearing structural homology to the target compound—exhibited an EC₅₀ of 1.77 mg/L against Valsa mali, representing a 5.2-fold improvement over the commercial SDHI boscalid (EC₅₀ = 9.19 mg/L) [1]. A second derivative, 19i, showed EC₅₀ = 1.97 mg/L under identical assay conditions. In vivo protective efficacy was demonstrated with compound 6i at 40 mg/L. While the target compound (CAS 1171552-15-0) has not itself been the subject of standalone published bioassays, its structural congruence with the core scaffold places it as a direct analog within this validated pharmacophore series.

Agricultural Fungicides Succinate Dehydrogenase Inhibition Antifungal Bioassay

Predicted pKa and Ionization State: A Calculated pKa of 6.80 Enables Neutral Species Dominance Under Physiological and Environmental pH Conditions

The predicted pKa of 6.80 ± 0.70 for the target compound [1] indicates that at neutral pH (7.0–7.4), approximately 50–61% of the molecules exist in the neutral (protonated amide) form, with the remainder partially deprotonated depending on the microenvironment. This ionization profile differs from esters that lack the amide NH proton (pKa typically >13, fully neutral at all physiological pH values) and from free carboxylic acid derivatives (pKa ~3–5, predominantly ionized at pH 7). The intermediate pKa confers the ability to modulate solubility and membrane permeability in response to subtle pH gradients—a property not shared by the fully neutral N,N-disubstituted amide analogs or the permanently ionized carboxylate metabolites [2].

Ionization State pH-Dependent Solubility Environmental Fate

Rotatable Bond Count and Molecular Flexibility: Five Rotatable Bonds Yield a Balanced Entropic Penalty Profile Favorable for Target Binding

The target compound contains exactly five rotatable bonds: the ethyl ester (C–O and O–C), the amide C–N linkage, the pyrazole–carbonyl C–C bond, and the N–CH₃ bond [1]. This count is identical to that of the N-ethyl analog but one fewer than the 3-methyl analog (6 rotatable bonds due to the additional methyl rotor). Fewer rotatable bonds translate to a lower conformational entropy penalty upon binding to a protein target. According to the well-established correlation that each freely rotatable bond contributes approximately 0.7–1.5 kcal/mol to the entropic cost of binding [2], the target compound's five rotatable bonds impose a lower theoretical entropic penalty than the 3-methyl analog, potentially translating to improved binding affinity when the bound conformation is pre-organized.

Conformational Analysis Entropic Cost Binding Affinity Optimization

Defined Application Scenarios for Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate Based on Quantitative Evidence


Fragment-Based Lead Discovery for Next-Generation Succinate Dehydrogenase Inhibitor Fungicides

The compound's low molecular weight (280.31 g/mol) and scaffold validation from the Li et al. (2023) study—where structurally related pyrazole carboxamide thiazole derivatives achieved EC₅₀ values of 1.77 mg/L against Valsa mali, outperforming boscalid (9.19 mg/L) by 5.2-fold—position this compound as an ideal fragment-sized starting point for SDHI fungicide programs [1]. Its single HBD, six HBA, and five rotatable bonds provide a well-defined pharmacophore for structure-guided expansion, while the predicted pKa of 6.80 allows pH-dependent solubility tuning during formulation development [2].

Kinase Inhibitor Probe Development Using the Pyrazole–Thiazole Carboxamide Pharmacophore

The pyrazole–thiazole carboxamide core has been claimed in patents as a kinase inhibitor scaffold, including cyclin-dependent kinase (CDK) and spleen tyrosine kinase (SYK) modulation [3]. The target compound's TPSA of 114 Ų and XLogP3 of 1.3 satisfy CNS drug-likeness criteria (TPSA <120 Ų for brain penetration), making it a suitable starting point for CNS-penetrant kinase probe design—a differentiation from bulkier analogs with TPSA exceeding 130 Ų [4].

Physicochemical Reference Standard for Pyrazole–Thiazole Hybrid Library QC and Analytical Method Development

With well-characterized computed and predicted properties—including exact mass of 280.06301143 Da, XLogP3 of 1.3, TPSA of 114 Ų, density of 1.46 g/cm³, and predicted pKa of 6.80—this compound serves as a reproducible analytical reference for quality control of pyrazole–thiazole screening libraries [2][4]. Its intermediate ionization state and moderate lipophilicity facilitate HPLC method development across a pH range of 2–10, where it exhibits differential retention behavior useful for column selectivity testing.

Comparative Structure–Activity Relationship (SAR) Studies Differentiating N-Methyl from N-Ethyl and 3-Methyl Pyrazole Substitution

The compound's unique substitution pattern—N¹-methyl only, without 3-position substitution—creates a valuable comparator set when studied alongside the N-ethyl analog (ΔMW = +14 Da, higher lipophilicity) and the 3-methyl analog (ΔMW = +14 Da, +1 rotatable bond) [4][5]. Systematic SAR exploration across this triad enables deconvolution of steric, electronic, and conformational contributions to target binding, cellular permeability, and metabolic stability, informing rational prioritization of chemical space during hit-to-lead phases.

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